N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Description
Significance in Enzymology and Peptide Chemistry Research
In the field of enzymology, H-Pro-pNA TFA is primarily recognized for its role as a substrate for prolyl aminopeptidase (B13392206), also known as proline iminopeptidase chemdad.comchemicalbook.com. This enzyme is crucial for the breakdown of peptides, specifically by cleaving proline residues from the N-terminus of peptide chains chemdad.comchemicalbook.com. Researchers employ H-Pro-pNA TFA to accurately measure the activity of prolyl aminopeptidase, which is important for understanding peptide processing, cellular signaling pathways, and the broader mechanisms of protein degradation chemdad.comchemimpex.com.
The compound's utility extends to the broader context of peptide chemistry. While not a building block for synthesizing novel peptides, its structure and the common use of its trifluoroacetate (B77799) (TFA) salt form align with standard practices in peptide synthesis and purification medsci.orgumich.edu. The ability to precisely assay enzymes that act on peptides makes H-Pro-pNA TFA an indispensable tool for investigating enzyme kinetics and identifying potential therapeutic targets related to peptide-modifying enzymes.
Overview of its Functionality as a Chromogenic Substrate
H-Pro-pNA TFA functions as a chromogenic substrate, a class of molecules designed to produce a visible color change upon enzymatic cleavage chemimpex.compentapharm.com. The substrate is engineered such that when an enzyme, such as prolyl aminopeptidase, hydrolyzes its peptide bond, it releases the p-nitroaniline (pNA) moiety pentapharm.comdiapharma.com.
The liberated pNA is a chromophore that exhibits a distinct yellow color. This color change is readily detectable using spectrophotometry, typically with measurements taken at a wavelength of 405 nm pentapharm.comdiapharma.comnih.gov. The intensity of the yellow color produced is directly proportional to the amount of enzyme activity present in a sample pentapharm.comdiapharma.com. This principle enables quantitative analysis, making H-Pro-pNA TFA an effective reagent for enzyme activity assays, kinetic studies, and high-throughput screening for enzyme inhibitors or activators in drug discovery and biochemical research chemimpex.compentapharm.comnih.gov.
Structure
2D Structure
Properties
IUPAC Name |
N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXPYNYNEUYKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399910 | |
| Record name | N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-19-3 | |
| Record name | N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Data Table: Key Properties and Target Enzyme of H Pro Pna Tfa
Solid-Phase Synthesis Protocols for H-Pro-Pna Tfa and Derivatives
Solid-phase peptide synthesis (SPPS) is a widely adopted method for constructing peptides and their analogs, including H-Pro-Pna Tfa. This approach allows for the sequential addition of amino acids to a solid support, facilitating purification and automation vulcanchem.com.
Fmoc-based Synthesis Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern solid-phase peptide synthesis due to its mild deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups medsci.orgrsc.org. In the synthesis of H-Pro-Pna Tfa and its derivatives, Fmoc-protected amino acids are coupled sequentially to a resin. For instance, Fmoc-protected proline (Fmoc-Pro-OH) would be coupled to a suitable resin. The Fmoc group is then removed using a mild base, typically 20% piperidine (B6355638) in dimethylformamide (DMF), to expose the free amine for the next coupling step medsci.orgnih.gov. This iterative process is repeated until the desired sequence is assembled.
Cleavage and Deprotection Techniques Utilizing Trifluoroacetic Acid
Once the peptide chain is synthesized on the solid support, cleavage from the resin and removal of any remaining side-chain protecting groups are typically achieved using strong acids. Trifluoroacetic acid (TFA) is the most commonly employed reagent for this purpose medsci.orgrsc.orgnih.gov. A typical cleavage cocktail often includes TFA in combination with scavengers, such as triethylsilane (TES) and water, to trap reactive carbocations generated during deprotection and prevent side reactions medsci.orgnih.gov. For example, a cleavage mixture of 90% TFA with 2.5% TES and 2.5% water is often used for 2.5 hours at room temperature medsci.orgnih.gov. After cleavage, the peptide is usually precipitated in diethyl ether and then lyophilized medsci.orgnih.gov. The resulting product is often obtained as a trifluoroacetate salt.
Applications of H Pro Pna Tfa in Enzyme Activity and Kinetic Studies
General Principles of Spectrophotometric Enzyme Assays with H-Pro-Pna Tfa
Spectrophotometric enzyme assays utilizing H-Pro-Pna Tfa are based on the fundamental principle of the Beer-Lambert law, which correlates the absorbance of a solution to the concentration of an absorbing species. numberanalytics.com In this context, the product of the enzymatic reaction, p-nitroaniline (pNA), is the chromophore. google.com The assay is initiated by mixing the enzyme with the H-Pro-Pna Tfa substrate in a suitable buffer system. nih.gov As the enzyme catalyzes the hydrolysis of the substrate, the concentration of free pNA increases, leading to a corresponding increase in the absorbance of the solution at a specific wavelength, most commonly 405 or 410 nm. nih.govnih.govcreative-enzymes.com
The rate of the reaction, or enzyme activity, is determined by monitoring the change in absorbance over time. numberanalytics.com This data can then be used to calculate key kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat) by fitting the initial reaction velocities to the Michaelis-Menten equation. nih.gov For accurate and reproducible results, it is crucial to optimize assay conditions such as pH, temperature, and substrate concentration. numberanalytics.com The sensitivity and specificity of the assay are paramount, ensuring that the measured activity is solely attributable to the enzyme of interest. numberanalytics.com
Investigation of Proteolytic Enzyme Activity
H-Pro-Pna Tfa is a versatile substrate employed in the study of a range of proteolytic enzymes. Its specificity for cleaving after a proline residue makes it particularly useful for certain classes of proteases.
H-Pro-Pna Tfa is a well-established chromogenic substrate for prolyl aminopeptidases (also known as proline iminopeptidases), which are enzymes that cleave proline from the N-terminus of peptides. chemdad.com It is also utilized in assays for prolyl endopeptidases (PEPs), a family of serine proteases that cleave peptide bonds on the C-terminal side of proline residues within a peptide chain. pnas.org
Studies have utilized H-Pro-Pna Tfa and similar substrates to characterize and compare the activity of various bacterial prolyl endopeptidases, which have therapeutic potential for celiac sprue. nih.gov For instance, the kinetic parameters of PEPs from Flavobacterium meningosepticum, Sphingomonas capsulata, and Myxococcus xanthus have been determined using substrates like Suc-Ala-Pro-pNA. nih.govpnas.org Although Z-Gly-Pro-pNA is also used, its low solubility can be a limiting factor. nih.gov The pH stability and substrate specificity of these enzymes have been investigated to assess their potential efficacy in the gastrointestinal tract. nih.gov
Table 1: Kinetic Parameters of Prolyl Endopeptidases with Suc-Ala-Pro-pNA
| Enzyme Source | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Optimal pH |
|---|---|---|---|---|
| Myxococcus xanthus (MX) | 1.1 ± 0.2 | 43 ± 3 | 3.9 x 10⁴ | ~7.0 |
| Sphingomonas capsulata (SC) | 0.8 ± 0.1 | 50 ± 2 | 6.3 x 10⁴ | ~7.0 |
| Flavobacterium meningosepticum (FM) | 1.3 ± 0.2 | 55 ± 4 | 4.2 x 10⁴ | ~7.0 |
Data derived from studies on bacterial prolyl endopeptidases. nih.govpnas.org
Human Neutrophil Elastase (HNE), a serine protease involved in inflammatory processes, can be assayed using various synthetic substrates. asm.orgnih.gov While HNE typically shows a preference for cleaving after small hydrophobic residues like valine and alanine, some studies have explored its activity with a broader range of substrates. pnas.orgnih.gov Substrates such as MeO-Suc-Ala-Ala-Pro-Val-pNA are commonly used to measure HNE activity. asm.org The design of prodrugs that are activated by HNE at sites of inflammation is an area of active research. asm.org
Thrombin is a key serine protease in the blood coagulation cascade. google.com Its activity is often measured using chromogenic substrates that mimic its natural substrate, fibrinogen. tribioscience.com While highly specific substrates for thrombin, such as H-D-Phe-Pip-Arg-pNA (S-2238), are widely used, other substrates containing proline have also been investigated. google.comtribioscience.com For example, the substrate dPhe-Pro-Arg-p-nitroanilide is considered one of the best thrombin substrates. pnas.org The development of novel substrates with improved selectivity over other coagulation enzymes like plasmin and Factor Xa is an ongoing area of research. google.com
Subtilisin, a serine protease from Bacillus subtilis, and related enzymes exhibit broad substrate specificity, with a preference for hydrophobic residues. oup.comnih.gov The activity of subtilisin-like proteases can be determined using chromogenic substrates such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). oup.com Studies have investigated the kinetic parameters of these enzymes at different temperatures and pH values to understand their stability and catalytic mechanism. oup.com
Table 2: Kinetic Parameters of a Subtilisin-like Protease (Tk-SP) with Suc-AAPF-pNA
| Temperature (°C) | KM (mM) | kcat (s⁻¹) | kcat/KM (mM⁻¹s⁻¹) |
|---|---|---|---|
| 30 | 0.11 ± 0.01 | 1.1 ± 0.1 | 10 |
| 40 | 0.12 ± 0.01 | 2.5 ± 0.2 | 21 |
| 50 | 0.13 ± 0.01 | 5.4 ± 0.4 | 42 |
| 60 | 0.15 ± 0.01 | 11 ± 1 | 73 |
| 70 | 0.18 ± 0.02 | 21 ± 2 | 117 |
| 80 | 0.22 ± 0.02 | 38 ± 3 | 173 |
Data adapted from a study on a subtilisin-like protease from Thermococcus kodakaraensis. oup.com
While H-Pro-Pna Tfa is primarily used for serine proteases, the broader field of protease research utilizes various peptide substrates to characterize other enzyme classes. Cysteine proteases, such as papain and cruzain, have also been profiled using libraries of fluorogenic substrates to determine their specificity. pnas.org For instance, some cysteine proteases show a modest preference for arginine at the P1 position. pnas.org
Dipeptidyl carboxypeptidases, such as cathepsin B, are another class of proteases. acs.org Cathepsin B, a lysosomal cysteine protease, exhibits both dipeptidyl carboxypeptidase and endopeptidase activities, which can be assayed using specific fluorogenic substrates. acs.org The development of novel methods, including the use of biotin-labeled substrates and mass spectrometry, offers alternative approaches to identify protease specificity for a wide range of enzymes, including those in crude biological samples. openbiochemistryjournal.com
Determination of Enzyme Kinetic Parameters (Kₘ, kcat, Vmax)
H-Pro-Pna Tfa is a key substrate for elucidating the fundamental kinetic parameters of proline-specific peptidases, such as the Michaelis constant (Kₘ), turnover number (kcat), and maximum reaction velocity (Vmax). These parameters provide critical insights into an enzyme's affinity for its substrate and its catalytic efficiency. pnas.orglibretexts.org By measuring the initial reaction rates at various concentrations of H-Pro-Pna Tfa, researchers can fit the data to the Michaelis-Menten equation to determine these constants. scirp.org
For instance, studies on proline iminopeptidase (PchPiPA) from the fungus Phanerochaete chrysosporium have utilized Pro-pNA to characterize the wild-type enzyme and various mutants. scirp.orgresearchgate.net The kinetic parameters were determined by monitoring the hydrolysis of Pro-pNA, providing a quantitative measure of how specific amino acid changes affect the enzyme's catalytic mechanism. scirp.org Similarly, the proline iminopeptidase from Lactobacillus delbrueckii subsp. bulgaricus was characterized using prolyl-pNA, establishing its Kₘ and Vmax values under specific pH and temperature conditions. uniprot.org
The data below, gathered from studies on proline iminopeptidases from different organisms, illustrate the use of H-Pro-Pna in determining key enzyme kinetic parameters.
Table 1: Kinetic Parameters of Proline Iminopeptidases with H-Pro-Pna as Substrate
| Enzyme Source | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Vmax (mmol/min/mg) | Conditions | Reference |
|---|---|---|---|---|---|---|
| Phanerochaete chrysosporium (Wild-Type PchPiPA) | 0.29 | 15.4 | 5.31 x 10⁴ | N/A | pH 8.0, 45°C | scirp.org |
| Lactobacillus delbrueckii subsp. bulgaricus | 0.93 | N/A | N/A | 738 | pH 7.0, 30°C | uniprot.org |
N/A: Not available in the cited source.
Substrate Specificity Profiling of Enzymes
H-Pro-Pna Tfa is frequently employed in substrate specificity profiling to determine how selectively an enzyme targets the N-terminal proline residue. In these assays, the enzyme's activity on H-Pro-Pna is compared to its activity on a panel of other p-nitroanilide-conjugated amino acids (like H-Ala-pNA, H-Leu-pNA, etc.) or peptides. nih.govoup.com A significantly higher rate of hydrolysis for H-Pro-Pna confirms the enzyme's classification as a proline-specific peptidase.
A study on the fungus Talaromyces emersonii identified an intracellular prolyl aminopeptidase (B13392206) (TePAP) by screening cell lysates against various pNA substrates. Activity against P-pNA was predominant, and the purified enzyme showed a 50-fold greater specificity (based on kcat/Kₘ values) for cleaving Pro-pNA compared to Ala-pNA or Val-pNA. nih.gov Likewise, the extracellular proline iminopeptidase from Arthrobacter nicotianae 9458 demonstrated the highest activity on Pro-pNA when tested against a range of other aminoacyl-pNA derivatives, confirming its high specificity. oup.com
The following table summarizes findings on the relative activity of different proline-specific peptidases on H-Pro-Pna compared to other substrates, highlighting its utility in defining enzyme specificity.
Table 2: Substrate Specificity of Various Peptidases Profiled Using H-Pro-Pna and Other pNA Substrates
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
|---|---|---|---|
| Arthrobacter nicotianae 9458 Proline Iminopeptidase | Pro-pNA | 100 | oup.com |
| Leu-pNA | <10 | ||
| Arg-pNA | <10 | ||
| Ala-pNA | <10 | ||
| Phe-pNA | <10 | ||
| Talaromyces emersonii Prolyl Aminopeptidase (TePAP) | Pro-pNA | 100 | nih.gov |
| Ala-pNA | 2 | ||
| Val-pNA* | 2 |
*Relative specificity based on kcat/Kₘ values.
Utility in Drug Discovery and Inhibitor Screening
Identification and Characterization of Protease Inhibitors
H-Pro-pNA·TFA serves as a vital chromogenic substrate in biochemical assays designed to detect and quantify protease activity chemimpex.com. Upon enzymatic cleavage by specific proteases, the molecule releases p-nitroaniline, a chromophore that absorbs light at 405 nm, producing a measurable yellow color portlandpress.com. This property allows researchers to directly monitor protease function and to identify compounds that interfere with this activity.
The identification of novel protease inhibitors typically involves screening compound libraries against a target protease using H-Pro-pNA·TFA as the reporter substrate chemimpex.comnih.gov. In these assays, a large number of potential drug candidates are tested. Compounds that effectively inhibit the protease will prevent or significantly reduce the cleavage of H-Pro-pNA·TFA, resulting in a diminished colorimetric signal. This colorimetric readout is essential for the initial "hit" identification phase.
Following the identification of potential inhibitors, H-Pro-pNA·TFA is indispensable for their characterization. Detailed enzyme kinetic studies are performed to determine key parameters such as the half-maximal inhibitory concentration (IC50) nih.gov and the inhibition constant (Ki) tandfonline.com. These studies involve measuring the rate of H-Pro-pNA·TFA cleavage in the presence of varying concentrations of the test compound and the substrate. Such analyses provide critical insights into the potency, mechanism of inhibition (e.g., competitive, non-competitive), and selectivity of the identified inhibitors.
Table 1: Illustrative Assessment of Protease Inhibition Using H-Pro-pNA·TFA
| Test Compound | Target Protease | [H-Pro-pNA·TFA] (µM) | [Inhibitor] (µM) | Absorbance (405 nm) | Relative Activity (%) | % Inhibition |
| Control (No Inhibitor) | Serine Protease X | 200 | 0 | 0.850 | 100 | 0 |
| Inhibitor A | Serine Protease X | 200 | 1 | 0.425 | 50 | 50 |
| Inhibitor B | Serine Protease X | 200 | 1 | 0.170 | 20 | 80 |
| Inhibitor C | Serine Protease X | 200 | 1 | 0.765 | 90 | 10 |
Note: This table presents hypothetical data to illustrate the principle of using H-Pro-pNA·TFA in evaluating protease inhibitor efficacy.
High-Throughput Screening Methodologies
The inherent properties of H-Pro-pNA·TFA make it highly suitable for integration into high-throughput screening (HTS) platforms chemimpex.com. HTS methodologies are designed to rapidly test vast libraries of chemical compounds, often numbering in the millions, for biological activity. The chromogenic nature of H-Pro-pNA·TFA allows for straightforward, quantitative detection of protease activity through simple spectrophotometric measurements at 405 nm.
In a typical HTS assay, a target protease is incubated with H-Pro-pNA·TFA in multi-well plates. Test compounds from a library are added to individual wells. The resulting color intensity, directly proportional to the amount of cleaved substrate, can be rapidly measured using automated plate readers. A significant reduction in color compared to control wells (containing no inhibitor) indicates that a compound is inhibiting the protease. This direct, color-based readout is amenable to automation and miniaturization, which are hallmarks of efficient HTS nih.govnih.gov. The reliability and stability of H-Pro-pNA·TFA further contribute to the robustness and reproducibility of these large-scale screening efforts.
Development of Therapeutic Agents Targeting Protease Activity
The discovery and characterization of protease inhibitors, facilitated by substrates like H-Pro-pNA·TFA, are foundational to the development of therapeutic agents chemimpex.com. Proteases are critical enzymes involved in numerous physiological and pathological processes, including viral replication, cancer metastasis, inflammation, and neurodegenerative diseases, making them attractive targets for drug intervention nih.govuq.edu.au.
The data generated from kinetic assays using H-Pro-pNA·TFA are instrumental in establishing structure-activity relationships (SARs) uq.edu.aunih.govnih.gov. By understanding how structural modifications to a lead compound affect its inhibitory potency and selectivity against a target protease, medicinal chemists can rationally design and synthesize optimized analogues. This iterative process of design, synthesis, and testing, guided by SAR data derived from assays employing H-Pro-pNA·TFA, is crucial for transforming initial hits into potent, selective, and bioavailable drug candidates. Ultimately, the insights gained through the use of H-Pro-pNA·TFA contribute to the development of novel therapeutics aimed at modulating aberrant protease activity for disease treatment.
Methodological and Analytical Approaches in H Pro Pna Tfa Research
Spectroscopic Monitoring Techniques in Enzyme Assays
Spectroscopic methods are invaluable for real-time monitoring of enzyme kinetics and activities, providing insights into reaction rates and mechanisms. While specific spectroscopic data for H-Pro-Pna Tfa in enzyme assays may not be widely published, general principles of spectroscopic monitoring are applicable. Techniques such as fluorescence spectroscopy can detect changes in fluorescence intensity, polarization, or resonance energy transfer that occur upon enzyme-catalyzed reactions, such as the cleavage or formation of a chemical linkage between fluorophores mdpi.com. Fluorescence correlation spectroscopy (FCS) is another sensitive method for studying enzyme kinetics, particularly for reactions involving molecular interactions or changes in molecular size mdpi.compnas.org. These methods enable the real-time observation of substrate conversion or product formation, allowing for the determination of kinetic parameters like Michaelis-Menten constants (Km) and catalytic rates (kcat) pnas.org.
Chromatographic and Mass Spectrometric Analyses of Enzyme Reaction Products
Chromatographic and mass spectrometric techniques are fundamental for the purification, identification, and quantification of synthesized PNA molecules and their reaction products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of PNAs, including compounds like H-Pro-Pna Tfa biosearchtech.combiosearchtech.comacs.orgnih.govshimadzu.comshimadzu.comumich.edumdpi.comrsc.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov. This method separates molecules based on their hydrophobicity. Typically, a C18 stationary phase is used, with a mobile phase consisting of an aqueous buffer (often containing trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) biosearchtech.combiosearchtech.comumich.edumdpi.comresearchgate.net. TFA is commonly employed at concentrations such as 0.05% or 0.1% in both the aqueous and organic phases to improve peak shape and solubility biosearchtech.combiosearchtech.comumich.edumdpi.comresearchgate.net. RP-HPLC is essential for assessing the purity of synthesized PNAs and for isolating the desired product from reaction mixtures and byproducts biosearchtech.comumich.edumdpi.comrsc.orgfrontiersin.org.
Table 1: Typical RP-HPLC Conditions for PNA Analysis
| Parameter | Specification | Reference(s) |
| Stationary Phase | C18 column | biosearchtech.combiosearchtech.comumich.edumdpi.comrsc.orgresearchgate.netresearchgate.netresearchgate.net |
| Mobile Phase A | 0.05% - 0.1% TFA in water | biosearchtech.combiosearchtech.comumich.edumdpi.comresearchgate.net |
| Mobile Phase B | 0.05% - 0.1% TFA in acetonitrile | biosearchtech.combiosearchtech.comumich.edumdpi.comresearchgate.net |
| Temperature | 55 °C | biosearchtech.commdpi.comresearchgate.net |
| Detection | UV detection at 214 nm, 260 nm | mdpi.comrsc.orgresearchgate.net |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and confirming the identity of PNAs, including H-Pro-Pna Tfa researchgate.netmedsci.orgnih.govnih.govunict.itresearchgate.net. In ESI-MS, the sample is sprayed through a charged needle into a vacuum, creating charged droplets that evaporate to produce ionized molecules. This method is particularly useful for analyzing biomolecules like PNAs, as it can generate intact molecular ions with minimal fragmentation researchgate.netresearchgate.net. ESI-MS, often coupled with tandem mass spectrometry (ESI-MS/MS), is also employed for quantitative analysis of PNA conjugates and for studying their behavior in biological systems nih.govnih.gov.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is another widely used and effective technique for PNA characterization biosearchtech.comacs.orgnih.govshimadzu.comshimadzu.comumich.eduresearchgate.netresearchgate.net. In MALDI-TOF-MS, the PNA sample is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the analyte, which is then accelerated into a time-of-flight analyzer. This method excels at accurately determining the molecular mass of PNAs, confirming their sequence, and assessing purity, even at low picomole levels acs.orgnih.gov. Various matrices, such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid, are commonly used for PNA analysis acs.orgnih.gov.
Table 2: Common Matrices for PNA MALDI-TOF-MS Analysis
| Matrix Compound | Reference(s) |
| α-Cyano-4-hydroxycinnamic acid | acs.orgnih.gov |
| 2,5-Dihydroxybenzoic acid | acs.orgnih.gov |
| Sinapinic acid | acs.orgnih.gov |
| 6-Aza-2-thiothymine | acs.orgnih.gov |
| 2',4',6'-Trihydroxyacetophenone monohydrate | rsc.org |
Role of Trifluoroacetic Acid (TFA) in Related Peptide and Peptide Nucleic Acid (PNA) Research Methodologies
Trifluoroacetic acid (TFA) is a ubiquitous and critical reagent in both peptide and PNA synthesis and purification. Its properties make it indispensable for cleaving synthesized molecules from solid supports and for removing protecting groups.
TFA as a Cleavage and Deprotection Agent in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), TFA is the standard reagent for the final cleavage of the synthesized peptide from the solid support and for the simultaneous removal of side-chain protecting groups rsc.orgpeptide.comopnme.comadvancedchemtech.comnih.govvapourtec.comuci.eduthermofisher.comresearchgate.net. This process is typically carried out using concentrated TFA (e.g., 90-95%) in cleavage cocktails that often include scavengers. Scavengers such as m-cresol (B1676322), triisopropylsilane (B1312306) (TIS), or water are added to trap reactive carbocations generated during deprotection, thereby preventing side reactions and modification of sensitive amino acid residues biosearchtech.comumich.edunih.govmedsci.orgvapourtec.comuci.eduthermofisher.com. The high volatility and good solubility of TFA in organic solvents facilitate the subsequent isolation of the crude peptide by precipitation with diethyl ether opnme.comadvancedchemtech.com.
Similarly, in PNA synthesis, TFA plays a crucial role in cleaving the PNA chain from the solid support and removing protecting groups from the nucleobases biosearchtech.comumich.edunih.govmedsci.orgrsc.orgpeptide.com. The conditions for cleavage often mirror those used in peptide synthesis, involving TFA in combination with appropriate scavengers, depending on the specific protecting groups employed biosearchtech.comumich.edumedsci.orgrsc.org. For instance, cleavage cocktails might consist of TFA with m-cresol or triethylsilane biosearchtech.comumich.edunih.govmedsci.org. The use of TFA is integral to the Fmoc/Bhoc and Boc/Z chemistries commonly employed in PNA synthesis rsc.orgpeptide.com.
Table 3: TFA in Peptide and PNA Synthesis: Cleavage and Deprotection
| Role of TFA | Typical Concentration | Common Scavengers | Typical Reaction Time | Reference(s) |
| Cleavage from resin & side-chain deprotection | 90-95% | m-cresol, TIS, water, triethylsilane, phenol, scavengers | 5 min - 4 hours | biosearchtech.comumich.edunih.govmedsci.orgrsc.orgpeptide.comopnme.comadvancedchemtech.comnih.govvapourtec.comuci.eduthermofisher.comresearchgate.net |
| Mobile phase component in RP-HPLC | 0.05-0.1% | N/A | N/A | biosearchtech.combiosearchtech.comumich.edumdpi.comresearchgate.net |
| Solvent for reconstitution/analysis (e.g., HPLC) | 0.1% | N/A | N/A | biosearchtech.com |
Compound List
H-Pro-Pna Tfa
Peptide Nucleic Acid (PNA)
Trifluoroacetic Acid (TFA)
Dimethylformamide (DMF)
Dichloromethane (DCM)
Acetonitrile
m-Cresol
Triisopropylsilane (TIS) / Triethylsilane
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
DIPEA (N,N-Diisopropylethylamine)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Bhoc (Benzhydryloxycarbonyl)
Boc (tert-Butyloxycarbonyl)
Fmoc (9-fluorenylmethyloxycarbonyl)
p-Nitroaniline (pNA)
Adenine
Guanine
Cytosine
Thymine
Sinapinic acid
2,5-Dihydroxybenzoic acid
α-Cyano-4-hydroxycinnamic acid
6-Aza-2-thiothymine
2',4',6'-Trihydroxyacetophenone
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing H-Pro-Pna Tfa in laboratory settings?
- Methodological Answer : Synthesis protocols should prioritize reproducibility by detailing reaction conditions (e.g., solvent systems, temperature, and catalyst ratios) and purification steps (e.g., HPLC or recrystallization). Characterization requires multi-modal analysis:
- Mass Spectrometry (MS) for molecular weight confirmation.
- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., , ).
- Infrared Spectroscopy (IR) to verify functional groups.
- Purity Assessment : Use HPLC with UV detection (≥95% purity threshold) .
Q. How should researchers design experiments to evaluate the stability of H-Pro-Pna Tfa under varying storage conditions?
- Experimental Design :
- Variables : Temperature (4°C, -20°C, -80°C), humidity, and light exposure.
- Control Groups : Store aliquots in inert atmospheres (e.g., argon) to assess oxidation risks.
- Assessment Metrics : Periodic HPLC analysis over 6–12 months to track degradation .
Q. What analytical techniques are optimal for quantifying H-Pro-Pna Tfa in complex biological matrices?
- Methodology :
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to reduce matrix interference.
- Quantification : LC-MS/MS with isotopically labeled internal standards (e.g., -H-Pro-Pna Tfa) for precision .
Advanced Research Questions
Q. How can researchers address reproducibility challenges in H-Pro-Pna Tfa-based assays across laboratories?
- Strategies :
- Standardized Protocols : Adopt community-agreed SOPs for synthesis, handling, and analysis .
- Interlaboratory Studies : Collaborate to identify variability sources (e.g., equipment calibration, operator technique) .
- Data Sharing : Publish raw datasets and metadata in repositories like Zenodo to facilitate replication .
Q. What approaches are effective in resolving contradictions in H-Pro-Pna Tfa bioactivity data across studies?
- Critical Analysis :
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay endpoints) .
- Negative Instances : Actively search for and report data that contradict hypotheses to refine mechanistic models .
- Dose-Response Reevaluation : Test broader concentration ranges to identify non-linear effects .
Q. How can novel applications of H-Pro-Pna Tfa be explored while ensuring methodological rigor?
- Framework :
- Literature Mining : Use tools like SciFinder to identify understudied pathways or targets .
- Hypothesis-Driven Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Pilot Studies : Conduct small-scale experiments to validate feasibility before large-scale trials .
Q. What strategies mitigate gaps in existing literature on H-Pro-Pna Tfa’s mechanism of action?
- Recommendations :
- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to map pathways .
- Collaborative Networks : Engage with computational chemists for molecular docking simulations .
- Longitudinal Studies : Track temporal effects in in vivo models to capture dynamic interactions .
Q. How should researchers formulate hypotheses when investigating H-Pro-Pna Tfa’s role in non-canonical biological processes?
- Guidelines :
- PICO Framework : Define Population (e.g., specific cell type), Intervention (H-Pro-Pna Tfa dosage), Comparison (vehicle control), and Outcomes (e.g., apoptosis rate) .
- Null Hypothesis Testing : Statistically validate findings against negative controls to minimize Type I errors .
Tables: Key Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
